N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea
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Overview
Description
N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl group, a urea moiety, and a bis(hydroxymethyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea typically involves the reaction of cyclohexylamine with a suitable urea derivative. One common method is the reaction of cyclohexylamine with N,N’-bis(hydroxymethyl)urea under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea involves its interaction with specific molecular targets. The hydroxyl groups and urea moiety can form hydrogen bonds with various biomolecules, influencing their activity and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
- N,N’-Bis(hydroxymethyl)urea
- N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea
Uniqueness
N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea stands out due to its unique combination of a cyclohexyl group and a bis(hydroxymethyl)ethyl group This structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Properties
IUPAC Name |
1-cyclohexyl-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c14-6-11(7-15,8-16)13-10(17)12-9-4-2-1-3-5-9/h9,14-16H,1-8H2,(H2,12,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAGANNDZFEDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(CO)(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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